molecular formula C17H13ClNO2+ B13373108 1-[2-(4-Chlorophenyl)-2-oxoethyl]-8-hydroxyquinolinium

1-[2-(4-Chlorophenyl)-2-oxoethyl]-8-hydroxyquinolinium

Cat. No.: B13373108
M. Wt: 298.7 g/mol
InChI Key: OJPANTQOEPBZMS-UHFFFAOYSA-O
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Description

1-[2-(4-Chlorophenyl)-2-oxoethyl]-8-hydroxyquinolinium is a chemical compound that belongs to the class of quinolinium derivatives This compound is characterized by the presence of a chlorophenyl group, an oxoethyl group, and a hydroxyquinolinium moiety

Properties

Molecular Formula

C17H13ClNO2+

Molecular Weight

298.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(8-hydroxyquinolin-1-ium-1-yl)ethanone

InChI

InChI=1S/C17H12ClNO2/c18-14-8-6-12(7-9-14)16(21)11-19-10-2-4-13-3-1-5-15(20)17(13)19/h1-10H,11H2/p+1

InChI Key

OJPANTQOEPBZMS-UHFFFAOYSA-O

Canonical SMILES

C1=CC2=C(C(=C1)O)[N+](=CC=C2)CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenyl)-2-oxoethyl]-8-hydroxyquinolinium typically involves the reaction of 8-hydroxyquinoline with 2-(4-chlorophenyl)-2-oxoethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the quinolinium salt. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of 1-[2-(4-Chlorophenyl)-2-oxoethyl]-8-hydroxyquinolinium may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency. Solvent recovery and recycling techniques are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)-2-oxoethyl]-8-hydroxyquinolinium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The oxoethyl group can be reduced to a hydroxyl group under appropriate conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Various substituted quinolinium derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(4-Chlorophenyl)-2-oxoethyl]-8-hydroxyquinolinium has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-2-oxoethyl]-8-hydroxyquinolinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(4-Chlorophenyl)-2-oxoethyl]-8-hydroxyquinolinium can be compared with other similar compounds such as:

    2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: This compound also contains a chlorophenyl group and exhibits similar biological activities.

    N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine: Another compound with a chlorophenyl group, known for its potent biological activities.

    1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene: A simpler structure with a chlorophenyl group, used in various chemical applications.

The uniqueness of 1-[2-(4-Chlorophenyl)-2-oxoethyl]-8-hydroxyquinolinium lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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